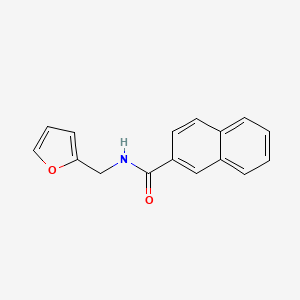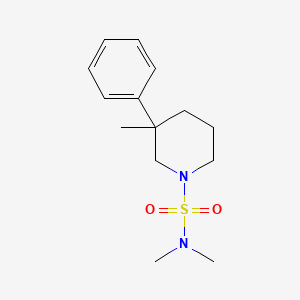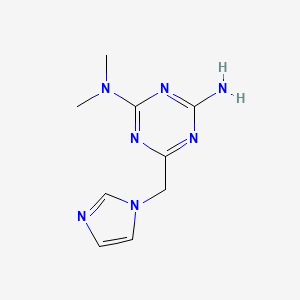![molecular formula C19H18N2O4 B5535579 1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B5535579.png)
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Applications De Recherche Scientifique
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has several scientific research applications:
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indole compounds .
Mécanisme D'action
The mechanism of action of 1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar biological activities.
5-methoxyindole-2-carboxylic acid: Known for its anticancer and antioxidant properties.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Uniqueness
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid stands out due to its unique structure, which allows for specific interactions with biological targets. Its combination of hydroxyl and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-10-6-7-16(22)13(8-10)18-17-12(9-15(21-18)19(23)24)11-4-2-3-5-14(11)20-17/h2-8,15,18,20-22H,9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUHVHYSEJBVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-AMINO-3-PHENYL-4-(PYRIDIN-3-YL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B5535505.png)
![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B5535518.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-iodoanilino)acetamide](/img/structure/B5535532.png)
![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)
![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)
![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)
![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)
